REACTION_CXSMILES
|
Cl.CN(C)[CH2:4][CH:5]([CH3:15])[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])=[O:7].[C-:17]#[N:18].[K+]>O>[C:17]([CH2:4][CH:5]([CH3:15])[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])=[O:7])#[N:18] |f:0.1,2.3|
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Name
|
2-(3-dimethylamino-2-methylpropionyl)phenol hydrochloride
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Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CC(C(=O)C1=C(C=CC=C1)O)C)C
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a silica column
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(C(=O)C1=C(C=CC=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |